![molecular formula C19H18ClN3O4S2 B15053557 1-(((6R,7R)-2-Carboxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium chloride CAS No. 65575-73-7](/img/structure/B15053557.png)
1-(((6R,7R)-2-Carboxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((6R,7R)-2-Carboxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium chloride is a complex organic compound known for its significant applications in the field of medicinal chemistry. This compound is a member of the cephalosporin class of antibiotics, which are widely used to treat bacterial infections due to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Preparation Methods
The synthesis of 1-(((6R,7R)-2-Carboxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium chloride involves several steps:
Starting Material: The synthesis begins with 7-amino-3-chloromethyl-3-cephem-4-carboxylic acid.
Protection and Activation: The carboxylic acid group is protected, and the amino group is activated using suitable reagents.
Coupling Reaction: The activated amino group is then coupled with 2-(thiophen-2-yl)acetic acid to form the desired amide linkage.
Cyclization: The intermediate undergoes cyclization to form the bicyclic structure.
Deprotection: The protecting groups are removed to yield the final product.
Industrial production methods typically involve optimizing these steps to maximize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
1-(((6R,7R)-2-Carboxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium chloride undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide or amine groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(((6R,7R)-2-Carboxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of cephalosporin antibiotics.
Biology: This compound is used in microbiological studies to understand the mechanisms of bacterial resistance.
Medicine: It is employed in the development of new antibiotics and in clinical trials to evaluate its efficacy and safety.
Mechanism of Action
The mechanism of action of 1-(((6R,7R)-2-Carboxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium chloride involves inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
1-(((6R,7R)-2-Carboxy-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium chloride can be compared with other cephalosporin antibiotics such as:
Cefepime: Similar in structure but with different substituents, leading to variations in spectrum and potency.
Ceftriaxone: Known for its long half-life and high efficacy against Gram-negative bacteria.
Cefotaxime: Effective against a wide range of bacteria but with a shorter half-life compared to ceftriaxone.
The uniqueness of this compound lies in its specific substituents, which confer unique pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
65575-73-7 |
|---|---|
Molecular Formula |
C19H18ClN3O4S2 |
Molecular Weight |
451.9 g/mol |
IUPAC Name |
(6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride |
InChI |
InChI=1S/C19H17N3O4S2.ClH/c23-14(9-13-5-4-8-27-13)20-15-17(24)22-16(19(25)26)12(11-28-18(15)22)10-21-6-2-1-3-7-21;/h1-8,15,18H,9-11H2,(H-,20,23,25,26);1H/t15-,18-;/m1./s1 |
InChI Key |
BULLQCVZZDGKEM-KQKCUOLZSA-N |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C[N+]4=CC=CC=C4.[Cl-] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C[N+]4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B15053492.png)
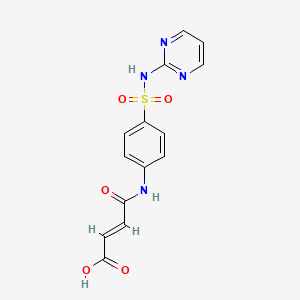
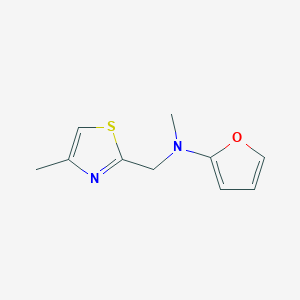
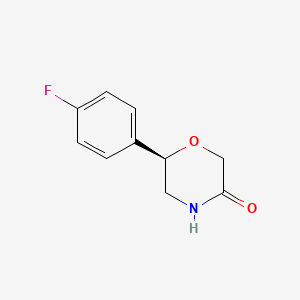


![Octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B15053526.png)
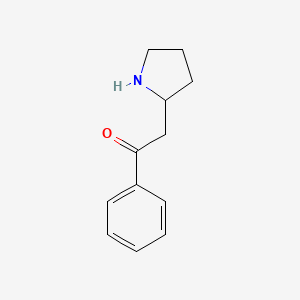

![6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B15053544.png)
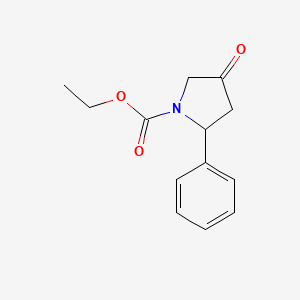
![1H-Pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15053569.png)
![6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B15053570.png)
